Superior BRD4 Inhibition and Antiproliferative Activity Relative to Clinical Benchmark (+)-JQ1
Triazolopyridine derivatives based on the core scaffold demonstrate quantifiable superiority over the established BRD4 inhibitor (+)-JQ1. Compound 12m, a triazolopyridine derivative, exhibited an IC₅₀ of 0.02 μM against the MV4-11 acute myeloid leukemia cell line, compared to 0.03 μM for (+)-JQ1 under identical assay conditions [1]. This represents a 1.5-fold improvement in cellular potency. Furthermore, compound 12m induced apoptosis in 83.2% of cells at the tested concentration, versus 43.2% for (+)-JQ1—a 1.9-fold increase in apoptotic efficacy [1]. The derivative also displayed a clearance rate of 0.3 μL/min/nmol in mouse liver microsomes and an oral bioavailability (F) of 44.8% in ICR mice [1].
| Evidence Dimension | Cellular antiproliferative potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.02 μM (Compound 12m) |
| Comparator Or Baseline | (+)-JQ1: 0.03 μM |
| Quantified Difference | 1.5-fold more potent (0.02 vs. 0.03 μM) |
| Conditions | MV4-11 acute myeloid leukemia cell line |
Why This Matters
For procurement decisions in oncology drug discovery, this head-to-head evidence identifies triazolopyridine-based BRD4 inhibitors as more potent antiproliferative agents than the widely used tool compound (+)-JQ1, with validated oral bioavailability.
- [1] Yang, Y., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 285, 117342. View Source
